5-Nitro-[1,1'-biphenyl]-3-carboxylic acid 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 188355-96-6
VCID: VC3867930
InChI: InChI=1S/C13H9NO4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)
SMILES: C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Molecular Formula: C13H9NO4
Molecular Weight: 243.21 g/mol

5-Nitro-[1,1'-biphenyl]-3-carboxylic acid

CAS No.: 188355-96-6

Cat. No.: VC3867930

Molecular Formula: C13H9NO4

Molecular Weight: 243.21 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-[1,1'-biphenyl]-3-carboxylic acid - 188355-96-6

Specification

CAS No. 188355-96-6
Molecular Formula C13H9NO4
Molecular Weight 243.21 g/mol
IUPAC Name 3-nitro-5-phenylbenzoic acid
Standard InChI InChI=1S/C13H9NO4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Standard InChI Key BIVASMLLEKRCTH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 5-nitro-[1,1'-biphenyl]-3-carboxylic acid consists of two phenyl rings connected by a single bond (biphenyl system). The carboxylic acid group (-COOH) is positioned at the 3rd carbon of one ring, while the nitro group (-NO₂) occupies the 5th carbon of the adjacent ring. This arrangement creates a planar configuration with conjugated π-electrons, influencing its electronic properties and reactivity.

Key structural features:

  • Biphenyl core: Enables π-π stacking interactions, relevant in materials science.

  • Nitro group: Acts as a strong electron-withdrawing group, directing electrophilic substitutions to meta positions.

  • Carboxylic acid: Provides hydrogen-bonding capability and acidity (pKa ≈ 4.7), facilitating salt formation or esterification .

Spectroscopic Characterization

Data from structurally related biphenyl carboxylic acids ( ) reveal the following analytical profiles:

Table 1: Spectroscopic Data for Analogous Biphenyl Carboxylic Acids

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)ESI-MS ([M-H]⁻)
1-(4'-Bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid7.51–7.43 (m, 4H), 1.68–1.65 (m, 2H)180.8 (COOH), 132.3 (C-Br)323.17
1-(3',5'-Dimethoxy-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid7.13–6.93 (m, 3H), 3.93 (s, 6H)170.2 (COOH), 154.1 (OCH₃)282.08

For 5-nitro-[1,1'-biphenyl]-3-carboxylic acid, anticipated signals include:

  • ¹H NMR: Aromatic protons near δ 7.8–8.2 ppm (deshielded by nitro group), carboxylic proton at δ 12–13 ppm (broad).

  • ¹³C NMR: Carboxylic carbon at δ ~170 ppm, nitro-substituted carbons at δ ~148 ppm .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves Suzuki-Miyaura cross-coupling, followed by nitration and carboxylation. A representative pathway is:

Scheme 1: Proposed Synthesis

  • Suzuki Coupling: React 3-bromobenzoic acid with 5-nitrophenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in DMF (80°C, 12 h).

  • Nitration: Introduce nitro group via HNO₃/H₂SO₄ at 0–5°C (meta-directing effect of carboxylic acid).

  • Purification: Silica gel chromatography (EtOAc/hexane, 1:4) yields >85% purity .

Table 2: Optimization of Cross-Coupling Conditions

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃DMF8092
PdCl₂(dppf)Cs₂CO₃DME10078

Functionalization Reactions

The carboxylic acid and nitro groups enable diverse derivatizations:

  • Esterification: React with methanol/H₂SO₄ to form methyl esters (e.g., methyl 5-nitro-[1,1'-biphenyl]-3-carboxylate) .

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, yielding 5-amino-[1,1'-biphenyl]-3-carboxylic acid, a precursor for pharmaceuticals .

Applications in Scientific Research

Medicinal Chemistry

Nitroaromatics are explored for antimicrobial and anticancer activity. The nitro group’s redox activity may induce oxidative stress in pathogens or cancer cells. For example:

  • Antibacterial Activity: Analogous compounds show MIC values of 8–16 µg/mL against Staphylococcus aureus .

  • Pro-Drug Potential: Nitro reduction in hypoxic tumor environments could release cytotoxic amines .

Materials Science

The biphenyl core’s rigidity and π-conjugation make it suitable for:

  • Liquid Crystals: Phenyl rings facilitate mesophase formation.

  • Organic Semiconductors: Nitro groups enhance electron-deficient character, improving n-type conductivity .

Future Research Directions

Unexplored Synthetic Routes

  • Photocatalytic Coupling: Use visible-light catalysis for greener synthesis.

  • Biocatalytic Approaches: Enzymatic nitration or carboxylation to reduce waste.

Advanced Applications

  • Metal-Organic Frameworks (MOFs): Integrate biphenyl carboxylic acids as linkers for gas storage.

  • Covalent Organic Frameworks (COFs): Leverage π-stacking for optoelectronic devices.

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